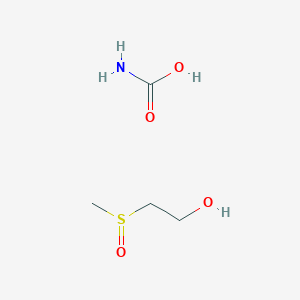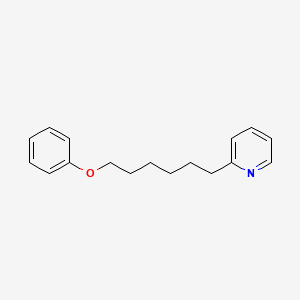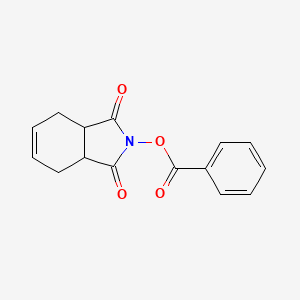
2-amino-4,6-diphenyl-4H-pyran-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-4,6-diphenyl-4H-pyran-3-carbonitrile is a heterocyclic compound that has garnered significant attention due to its diverse pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The most common method for synthesizing 2-amino-4,6-diphenyl-4H-pyran-3-carbonitrile involves a multicomponent reaction (MCR) of aldehydes, malononitrile, and β-ketoesters. This reaction can be catalyzed by various agents, including basic catalysts like potassium carbonate (K₂CO₃) or organic catalysts like thiourea dioxide . The reaction typically proceeds in aqueous media, making it environmentally friendly .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and scalability. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to minimize environmental impact .
化学反应分析
Types of Reactions
2-amino-4,6-diphenyl-4H-pyran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as alkyl halides and aryl halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyran derivatives, which can exhibit enhanced biological activities .
科学研究应用
2-amino-4,6-diphenyl-4H-pyran-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Acts as a fluorescent molecular sensor for monitoring photopolymerization processes.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of 2-amino-4,6-diphenyl-4H-pyran-3-carbonitrile involves its interaction with various molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines. The compound’s antimicrobial properties are linked to its ability to disrupt bacterial cell membranes .
相似化合物的比较
Similar Compounds
2-amino-4,6-diphenyl-pyridine-3-carbonitrile: Shares a similar structure but contains a pyridine ring instead of a pyran ring.
2-amino-3-cyano-4H-chromene derivatives: These compounds have a chromene ring and exhibit similar pharmacological properties.
Uniqueness
2-amino-4,6-diphenyl-4H-pyran-3-carbonitrile is unique due to its versatile reactivity and broad spectrum of biological activities. Its ability to act as a fluorescent sensor and its potential in medicinal chemistry make it a valuable compound for various applications .
属性
CAS 编号 |
116705-51-2 |
|---|---|
分子式 |
C18H14N2O |
分子量 |
274.3 g/mol |
IUPAC 名称 |
2-amino-4,6-diphenyl-4H-pyran-3-carbonitrile |
InChI |
InChI=1S/C18H14N2O/c19-12-16-15(13-7-3-1-4-8-13)11-17(21-18(16)20)14-9-5-2-6-10-14/h1-11,15H,20H2 |
InChI 键 |
FYEJDTQNJAYRKJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2C=C(OC(=C2C#N)N)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Carbonic dihydrazide, bis[(4-bromophenyl)methylene]-](/img/structure/B14298570.png)


![Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane](/img/structure/B14298581.png)
![{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}acetyl chloride](/img/structure/B14298583.png)
![N-{[2-({2-[(Butylcarbamoyl)amino]-2-oxoethyl}disulfanyl)ethyl]carbamoyl}propanamide](/img/structure/B14298585.png)


![3-Hydroxy-12-methyl-1-[2-(pyridin-3-YL)pyrrolidin-1-YL]tridecan-1-one](/img/structure/B14298599.png)
![2,2'-[{2-[(2-Methoxyphenyl)methyl]propane-1,3-diyl}bis(oxy)]di(ethan-1-ol)](/img/structure/B14298606.png)


![(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)[4-(octyloxy)phenyl]methanone](/img/structure/B14298614.png)
![Chloro(dimethyl){3-[(prop-2-en-1-yl)oxy]propyl}silane](/img/structure/B14298615.png)
